molecular formula C24H28FN3O3 B2657867 N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1234910-00-9

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2657867
CAS No.: 1234910-00-9
M. Wt: 425.504
InChI Key: RVEYJJAHORVWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form the intermediate 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with N-(4-isopropylphenyl)ethanediamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is unique due to its specific structural features, such as the presence of both fluorobenzoyl and isopropylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-16(2)18-7-9-19(10-8-18)27-23(30)22(29)26-15-17-11-13-28(14-12-17)24(31)20-5-3-4-6-21(20)25/h3-10,16-17H,11-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYJJAHORVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.